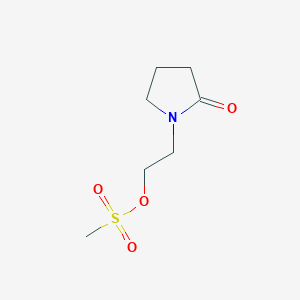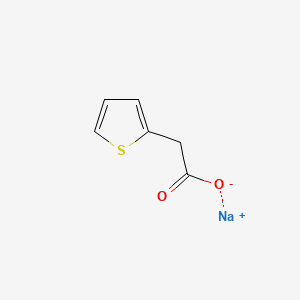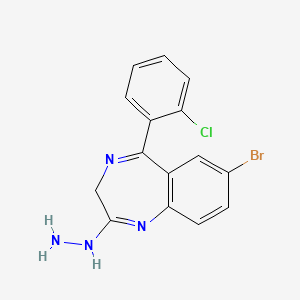
Not Available
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Not Available is a chiral amino acid derivative that features a benzyloxycarbonyl (Cbz) protecting group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Not Available typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Imidazole Ring: The protected amino acid is then reacted with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the imidazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
Not Available can undergo various types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring, to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution Reactions: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Free amino acid.
Substitution Reactions: Various substituted imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole derivatives.
科学的研究の応用
Not Available has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Not Available involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes or receptors. The benzyloxycarbonyl group can also influence the compound’s solubility and stability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
Not Available: Features a benzyloxycarbonyl protecting group and an imidazole ring.
(S)-2-(benzyloxycarbonylamino)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a pyrrole ring instead of an imidazole ring.
(S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
This compound is unique due to the presence of the imidazole ring, which imparts specific chemical properties and biological activities. The imidazole ring can participate in a variety of chemical reactions and interactions, making this compound versatile in both synthetic and biological applications.
特性
分子式 |
C14H15N3O4 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC名 |
(2S)-3-imidazol-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(8-17-7-6-15-10-17)16-14(20)21-9-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
InChIキー |
PMENWBKKSRCFMJ-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CN=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN2C=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)










